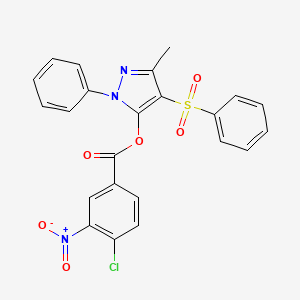

4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate

Descripción

4-(Benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate is a heterocyclic ester derivative featuring a pyrazole core substituted with a benzenesulfonyl group at position 4, a methyl group at position 3, and a phenyl group at position 1. The pyrazole moiety is esterified with a 4-chloro-3-nitrobenzoate group, introducing electron-withdrawing substituents (chloro and nitro) at the meta and para positions of the benzoate ring. Its synthesis likely follows methodologies similar to related pyrazolyl benzoates, such as those reported for antibacterial agents .

Propiedades

IUPAC Name |

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O6S/c1-15-21(34(31,32)18-10-6-3-7-11-18)22(26(25-15)17-8-4-2-5-9-17)33-23(28)16-12-13-19(24)20(14-16)27(29)30/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNNUBGNZSFBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

Introduction of the phenylsulfonyl group: This step might involve sulfonylation using phenylsulfonyl chloride in the presence of a base.

Attachment of the 4-chloro-3-nitrobenzoate moiety: This could be done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenylsulfonyl moiety.

Reduction: Reduction reactions might target the nitro group, converting it to an amine.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of pyrazoles are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

The compound or its derivatives might be investigated for therapeutic applications, particularly if they exhibit bioactivity in preliminary studies.

Industry

In the industrial sector, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties, based on evidence from crystallographic data, molecular descriptors, and biological activity reports:

Key Observations:

Substituent Effects on Bioactivity: The 4-chloro-3-nitrobenzoate group in the target compound introduces stronger electron-withdrawing effects compared to analogs with mono-chloro substituents (e.g., 3-chloro or 4-chloro). This may enhance stability but reduce solubility, impacting bioavailability . The benzenesulfonyl group (target compound) is bulkier and more electron-deficient than the 4-chlorobenzoyl group in the analog from . Such differences could influence binding interactions in biological targets, as seen in the antibacterial activity of the latter .

Positional Isomerism: The 3-chlorobenzoate analog () lacks the nitro group, resulting in a lower molecular weight (426.53 vs. Positional differences in chloro substitution (3- vs. 4-) may also alter steric and electronic profiles . The 2-chlorobenzoate derivative () exhibits a predicted pKa of 0.85, suggesting increased acidity compared to para-substituted analogs. This could affect protonation states under physiological conditions .

No biological data are reported for these derivatives, highlighting a gap in comparative studies .

Methodological Consistency :

Actividad Biológica

The compound 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrazole ring substituted with a benzenesulfonyl group and a nitrobenzoate moiety. The molecular formula is , and it possesses notable physicochemical properties that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . In vitro assays have been conducted to evaluate its efficacy against various cancer cell lines.

Case Study: MCF-7 Cell Line

A significant study investigated the effects of this compound on the MCF-7 breast cancer cell line . The results indicated that:

- Cell Viability : The compound exhibited a dose-dependent reduction in cell viability, suggesting potent anticancer activity.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

Comparative Biological Activity

To provide a clearer understanding of the compound's efficacy, we can compare it with other known pyrazole derivatives.

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4-(benzenesulfonyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chloro-3-nitrobenzoate | 12.5 | MCF-7 | Apoptosis induction |

| 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl) benzenesulfonamide | 15.0 | MDA-MB-231 | Cell cycle arrest |

| 4-(2-Aminoethyl)-benzenesulfonamide | 10.0 | HCT116 | Calcium channel modulation |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane permeability changes.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.

- Inhibition of Angiogenesis : Potential to inhibit vascular endothelial growth factor (VEGF) signaling pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics is crucial for evaluating therapeutic potential:

- Absorption : The compound shows moderate solubility in aqueous solutions, affecting its bioavailability.

- Metabolism : Predominantly metabolized in the liver, with potential for drug-drug interactions.

- Toxicity Profile : Preliminary toxicity studies indicate low cytotoxicity towards normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.